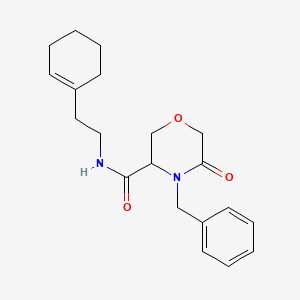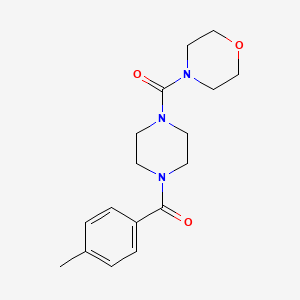
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound . It has been studied for its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3, which is of interest as a potential drug for leukemia and hormone-related cancers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Scientific Research Applications
Antiproliferative Activity and Structural Analysis
A study by Prasad et al. (2018) synthesized and evaluated a novel heterocyclic compound for its antiproliferative activity. The compound, closely related to the one of interest, demonstrated significant potential due to its structural characteristics, including the presence of piperazinyl and morpholino groups. The study emphasized the importance of inter and intra-molecular hydrogen bonding in stabilizing the molecular structure, which might be relevant to the bioactive properties of related compounds including (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (Prasad et al., 2018).
Antimicrobial Activities
Compounds with morpholine and piperazine moieties have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized several 1,2,4-triazole derivatives, some of which showed good or moderate antimicrobial activities. The inclusion of morpholine or methyl piperazine enhanced the bioactivity of these compounds, suggesting that (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone could possess similar antimicrobial properties (Bektaş et al., 2007).
Imaging Agent in Parkinson’s Disease
Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, highlighting the utility of morpholino and piperazine derivatives in developing diagnostic tools for neurological disorders. The synthesis and evaluation of such compounds underscore their potential application in medical imaging and diagnostics, which could extend to (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone for similar or related applications (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABUYZRTNLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
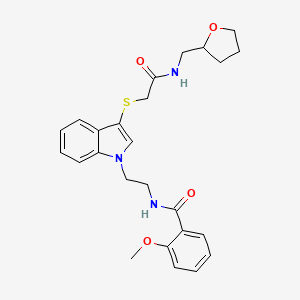
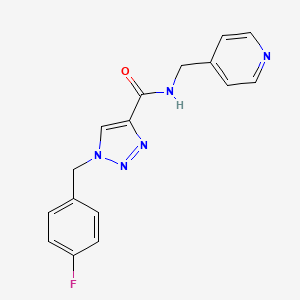
![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
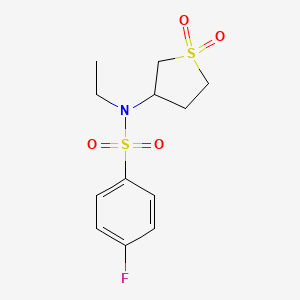
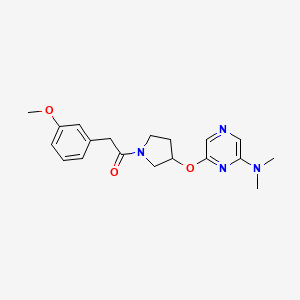
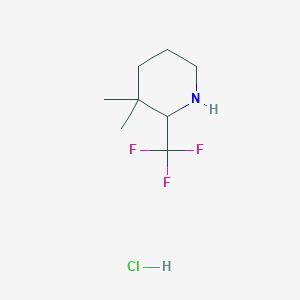
![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)
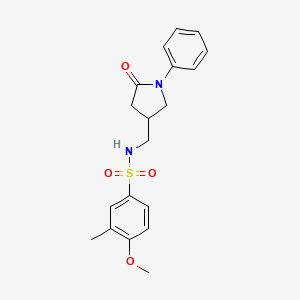
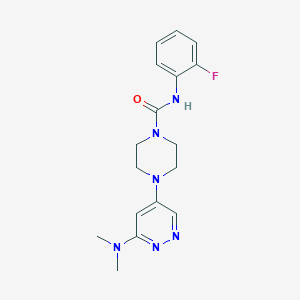
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)
![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)
